(2R)-1-Ethyl-2-methylpiperazine dihydrochloride
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Overview
Description
(2R)-1-Ethyl-2-methylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by its specific stereochemistry, with the (2R) configuration indicating the spatial arrangement of its atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Ethyl-2-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection to yield the desired piperazine derivative .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine compounds . These methods allow for the high-yield production of this compound with controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Ethyl-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
(2R)-1-Ethyl-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1-Ethyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar six-membered ring structure but with different substituents and stereochemistry.
Other piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also belong to the piperazine family and have similar chemical properties.
Uniqueness
(2R)-1-Ethyl-2-methylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the piperazine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H18Cl2N2 |
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Molecular Weight |
201.13 g/mol |
IUPAC Name |
1-ethyl-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H |
InChI Key |
SGYLPDZARCRHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC1C.Cl.Cl |
Origin of Product |
United States |
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